molecular formula C20H21N3O2S B2621682 6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689766-51-6

6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2621682
CAS RN: 689766-51-6
M. Wt: 367.47
InChI Key: SNBXYEMNZPOKIX-UHFFFAOYSA-N
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Description

6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one is a type of quinazoline . It has a molecular formula of C20H21N3O2S, an average mass of 367.466, and a monoisotopic mass of 367.13545 .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C20H21N3O2S/c24-19-17-14-16(22-10-12-25-13-11-22)6-7-18(17)21-20(26)23(19)9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,26) . This indicates the molecular structure of the compound.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-phenylethylamine with 2-chloro-3-formylquinazolin-4(3H)-one to form 6-(2-phenylethyl)-3-formyl-2-quinazolinone. This intermediate is then reacted with morpholine and thiourea to yield the final product.", "Starting Materials": [ "2-phenylethylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "morpholine", "thiourea" ], "Reaction": [ "Step 1: Reaction of 2-phenylethylamine with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate or sodium hydroxide to form 6-(2-phenylethyl)-3-formyl-2-quinazolinone.", "Step 2: Reaction of 6-(2-phenylethyl)-3-formyl-2-quinazolinone with morpholine in the presence of a base such as potassium carbonate or sodium hydroxide to form 6-(4-morpholinyl)-3-(2-phenylethyl)-2-quinazolinone.", "Step 3: Reaction of 6-(4-morpholinyl)-3-(2-phenylethyl)-2-quinazolinone with thiourea in the presence of a base such as potassium carbonate or sodium hydroxide to yield the final product, 6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS RN

689766-51-6

Product Name

6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C20H21N3O2S

Molecular Weight

367.47

IUPAC Name

6-morpholin-4-yl-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H21N3O2S/c24-19-17-14-16(22-10-12-25-13-11-22)6-7-18(17)21-20(26)23(19)9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,26)

InChI Key

SNBXYEMNZPOKIX-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 3
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 4
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 5
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 6
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one

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